molecular formula C12H15N3 B6497361 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile CAS No. 1455965-95-3

1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B6497361
CAS No.: 1455965-95-3
M. Wt: 201.27 g/mol
InChI Key: ZUNAPJZLZHZSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is a heterocyclic organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling. Additionally, this compound has shown potential interactions with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can influence the metabolic pathways and detoxification processes in cells.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate cholinergic signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmission and potential neuroprotective effects . In hepatocytes, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism and detoxification processes . Furthermore, this compound has been shown to influence gene expression and cellular signaling pathways, potentially impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can modulate cholinergic signaling and influence various physiological processes. Additionally, this compound interacts with cytochrome P450 enzymes, potentially inhibiting or inducing their activity, which can alter the metabolism of other compounds and affect cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism, gene expression, and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cholinergic signaling and exhibit neuroprotective effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s effects on metabolic flux and metabolite levels can influence cellular homeostasis and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, affecting its biochemical properties and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile typically involves the reaction of pyridin-3-ylmethyl halides with piperidine derivatives under basic conditions. One common method includes the nucleophilic substitution reaction where pyridin-3-ylmethyl chloride reacts with piperidine-4-carbonitrile in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyridin-3-ylmethyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.

    Piperidine-4-carbonitrile derivatives: Compounds with variations in the substituents on the pyridine ring.

Uniqueness: 1-[(Pyridin-3-yl)methyl]piperidine-4-carbonitrile is unique due to its specific combination of the pyridin-3-ylmethyl group and the piperidine-4-carbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-11-3-6-15(7-4-11)10-12-2-1-5-14-9-12/h1-2,5,9,11H,3-4,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNAPJZLZHZSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.